molecular formula C17H19N3OS B12058226 4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone CAS No. 301350-37-8

4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12058226
CAS No.: 301350-37-8
M. Wt: 313.4 g/mol
InChI Key: UDCXBMVJCUUPMR-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol It is a derivative of benzaldehyde and thiosemicarbazone, featuring a benzyloxy group attached to the benzaldehyde moiety and an N-ethyl group attached to the thiosemicarbazone moiety

Preparation Methods

The synthesis of 4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-(benzyloxy)benzaldehyde with N-ethylthiosemicarbazide under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at an elevated temperature to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

Scientific Research Applications

4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone can be compared with other similar compounds, such as:

  • 4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone
  • 4-(Benzyloxy)benzaldehyde N-cyclohexylthiosemicarbazone
  • 2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone
  • 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone

These compounds share similar structural features but differ in the substituents attached to the thiosemicarbazone moiety. The unique combination of the benzyloxy and N-ethyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

301350-37-8

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-ethyl-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-12-14-8-10-16(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H2,18,20,22)/b19-12+

InChI Key

UDCXBMVJCUUPMR-XDHOZWIPSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.